8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
8-(3-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a structurally complex imidazopurine-dione derivative characterized by a bicyclic purine core fused with an imidazole ring. Key substituents include a 3-chloro-2-methylphenyl group at position 8 and a 2-ethoxyethyl chain at position 3, alongside a methyl group at position 1. These modifications are critical for modulating biological activity, solubility, and receptor affinity.
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-4-28-11-10-25-17(26)15-16(22(3)19(25)27)21-18-23(8-9-24(15)18)14-7-5-6-13(20)12(14)2/h5-7H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXZWCBALDXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C(=CC=C4)Cl)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione belongs to a class of imidazopurine derivatives that have shown promising biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antidepressant and anxiolytic agent, as well as its interactions with various biological targets.
Synthesis and Structure
The synthesis of this compound involves the Mannich reaction, which introduces an aminomethyl function into the imidazopurine framework. The structural characteristics that contribute to its biological activity include the presence of a chloro-substituted aromatic ring and an ethoxyethyl side chain.
Antidepressant and Anxiolytic Properties
A study published in 2016 evaluated various derivatives of imidazo[2,1-f]purine for their affinity to serotonin receptors and phosphodiesterase (PDE) inhibition. The compound was found to exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7) and showed weak inhibitory activity against PDE4B and PDE10A. These properties suggest that it may function as a dual-action antidepressant by modulating serotonin levels while also inhibiting phosphodiesterase activity, which is linked to mood regulation .
In vivo studies using the forced swim test (FST) indicated that this compound could produce antidepressant-like effects comparable to established treatments. Notably, its anxiolytic effects were reported to be more potent than those of diazepam at certain dosages (2.5 mg/kg), highlighting its potential as a therapeutic agent for anxiety disorders .
The proposed mechanism for the antidepressant activity involves modulation of serotonin pathways alongside phosphodiesterase inhibition. The interaction with 5-HT receptors can lead to increased serotonin availability in synaptic clefts, potentially alleviating symptoms of depression and anxiety. Additionally, inhibition of PDEs may enhance cAMP signaling pathways, which are crucial for neuronal health and mood regulation.
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving mice subjected to stress-induced models, the administration of this compound resulted in a statistically significant reduction in immobility time during the FST compared to control groups. This suggests an active role in promoting behavioral changes associated with reduced depressive symptoms.
Case Study 2: Anxiolytic Effects
Another study examined the effects of this compound on anxiety-like behavior using the elevated plus maze test. Mice treated with the compound exhibited increased time spent in open arms compared to those treated with placebo or lower doses, indicating reduced anxiety levels .
Comparison with Similar Compounds
Key Observations :
- Ethoxyethyl vs. Aminoethyl/Alkyl Chains: The target compound’s 2-ethoxyethyl group balances hydrophilicity and flexibility, contrasting with ’s aminoethyl (polar but charged) and ’s methylallyl (hydrophobic) .
- Aryl Substitutions : The 3-chloro-2-methylphenyl group (target) offers steric and electronic effects distinct from ’s dual aryl system (3-chloro/4-fluoro), which may enhance π-π stacking but increase metabolic susceptibility .
Activity Trends :
- Kinase Inhibition : and highlight the importance of aryl and alkyl substituents in kinase selectivity. The target’s ethoxyethyl may mimic solubilizing groups in kinase inhibitors like ’s 70 .
- PDE Modulation: Bulky substituents (e.g., ’s isoquinoline) enhance PDE affinity, suggesting the target’s chloro-methylphenyl may similarly anchor to hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
